Methyl 3-(2,4-dioxo-2H-3,1-benzoxazin-1(4H)-yl)propanoate
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Overview
Description
Methyl 3-(2,4-dioxo-2H-3,1-benzoxazin-1(4H)-yl)propanoate is a synthetic organic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dioxo-2H-3,1-benzoxazin-1(4H)-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminobenzoic acid with methyl acrylate in the presence of a catalyst, followed by cyclization to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dioxo-2H-3,1-benzoxazin-1(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoxazinone ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-(2,4-dioxo-2H-3,1-benzoxazin-1(4H)-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dioxo-2H-3,1-benzoxazin-1(4H)-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate these targets through binding or inhibition, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazinone Derivatives: Compounds with similar benzoxazinone structures.
Methyl Esters: Compounds with similar ester functional groups.
Uniqueness
Methyl 3-(2,4-dioxo-2H-3,1-benzoxazin-1(4H)-yl)propanoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows it to interact with different molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88267-64-5 |
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Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
methyl 3-(2,4-dioxo-3,1-benzoxazin-1-yl)propanoate |
InChI |
InChI=1S/C12H11NO5/c1-17-10(14)6-7-13-9-5-3-2-4-8(9)11(15)18-12(13)16/h2-5H,6-7H2,1H3 |
InChI Key |
ZMQAMFSBUUHVQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C2=CC=CC=C2C(=O)OC1=O |
Origin of Product |
United States |
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